molecular formula C18H14F3N3O B6056990 4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B6056990
M. Wt: 345.3 g/mol
InChI Key: OSXANKWFZOQAMU-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that features both an imidazole ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to its combination of an imidazole ring and a trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)15-5-7-16(8-6-15)23-17(25)14-3-1-13(2-4-14)11-24-10-9-22-12-24/h1-10,12H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXANKWFZOQAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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